(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one
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Overview
Description
(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a furan ring, a hydroxyl group, and a phenyl group
Preparation Methods
The synthesis of (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a trifluoromethyl ketone in the presence of a base. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction results in the formation of a ketone derivative.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Scientific Research Applications
(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan ring and phenyl group contribute to its overall molecular recognition and specificity .
Comparison with Similar Compounds
Similar compounds to (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one include other trifluoromethyl-substituted furan derivatives and phenyl-substituted enones. These compounds share structural similarities but may differ in their electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c17-16(18,19)15(21,12-5-2-1-3-6-12)11-13(20)8-9-14-7-4-10-22-14/h1-10,21H,11H2/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBMIXXGNCFQS-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C=CC2=CC=CO2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)/C=C\C2=CC=CO2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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